ロラタジン-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

ロラタジン-d5は、科学研究において幅広い用途があります。

作用機序

生化学分析

Biochemical Properties

Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.

Cellular Effects

Loratadine-d5 influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, Loratadine-d5 reduces allergic symptoms like itching, swelling, and redness.

Molecular Mechanism

At the molecular level, Loratadine-d5 binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, Loratadine-d5 inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, Loratadine-d5 has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that Loratadine-d5 maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to Loratadine-d5 in in vitro studies has not shown significant adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Loratadine-d5 vary with dosage. At therapeutic doses, Loratadine-d5 effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .

Metabolic Pathways

Loratadine-d5 undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in Loratadine-d5 does not significantly alter its metabolic profile compared to non-deuterated loratadine .

Transport and Distribution

Loratadine-d5 is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of Loratadine-d5 within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .

Subcellular Localization

Within cells, Loratadine-d5 is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of Loratadine-d5 is consistent with its role in modulating histamine receptor activity on the cell surface .

準備方法

合成経路と反応条件

ロラタジン-d5の合成には、ロラタジン分子への重水素原子の組み込みが含まれます。 これは、重水素ガスを用いた触媒水素化や、合成過程における重水素化試薬の使用など、さまざまな方法で実現できます . 反応条件には通常、有機溶媒と触媒を用い、重水素原子の組み込みを促進します。

工業生産方法

This compoundの工業生産は、同様の原理に基づいていますが、より大規模に行われます。 このプロセスには、高圧反応器と専用機器を用いて、重水素原子の効率的な組み込みを確保します。 品質管理措置を実施して、最終製品の純度と一貫性を確保します .

化学反応の分析

反応の種類

ロラタジン-d5は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、その活性代謝物であるデスthis compoundを生成することができます.

還元: 還元反応を用いて、分子内の官能基を修飾することができます。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の結果が得られるようにします .

生成される主要な生成物

これらの反応から生成される主要な生成物には、デスthis compoundや、親化合物の抗ヒスタミン作用を保持するその他の誘導体があります .

類似化合物との比較

類似化合物

セチリジン: 用途は類似していますが、薬物動態特性が異なる、別の第2世代の抗ヒスタミン薬です.

フェキソフェナジン: ロラタジンと同様に、非鎮静効果で知られています.

ジフェンヒドラミン: ロラタジンの非鎮静効果とは対照的に、鎮静効果のある第1世代の抗ヒスタミン薬です.

ロラタジン-d5の独自性

This compoundは、重水素標識により、薬物動態研究や創薬において独自の利点を提供することが特徴です。 標識により、正確な追跡と分析が可能になり、科学研究における貴重なツールとなっています .

特性

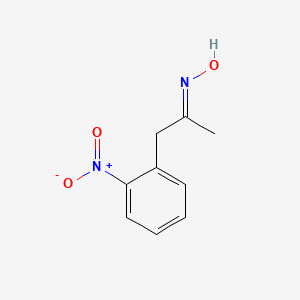

IUPAC Name |

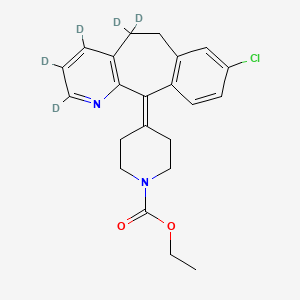

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-XFHCPBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

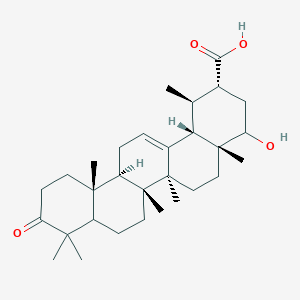

![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)